molecular formula C10H13BrO B15322133 1-(1-Bromopropan-2-yl)-3-methoxybenzene

1-(1-Bromopropan-2-yl)-3-methoxybenzene

Cat. No.: B15322133
M. Wt: 229.11 g/mol
InChI Key: WWWQBQYGCMWEEP-UHFFFAOYSA-N
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Description

1-(1-Bromopropan-2-yl)-3-methoxybenzene is a brominated aromatic compound of significant interest in synthetic and medicinal chemistry research. It serves as a versatile synthetic intermediate, particularly valuable for constructing complex molecular architectures. Its structure, featuring a bromine atom on a propan-2-yl chain adjacent to a methoxy-substituted benzene ring, makes it a suitable precursor for coupling reactions and further functionalization. This compound is structurally related to derivatives of methoxybenzene, a core scaffold found in numerous biologically active molecules and natural products . Researchers utilize such bromo-alkoxybenzene derivatives as key intermediates in the synthesis of potential drug candidates, including the exploration of novel anthranilic acid derivatives investigated for their inhibitory activity on enzymes like cGMP-phosphodiesterase . The presence of both bromine and methoxy functional groups provides two distinct sites for chemical modification, allowing for the creation of diverse chemical libraries. This product is offered for research applications as a high-purity building block to support innovation in organic synthesis and drug discovery programs. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-(1-bromopropan-2-yl)-3-methoxybenzene

InChI

InChI=1S/C10H13BrO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8H,7H2,1-2H3

InChI Key

WWWQBQYGCMWEEP-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Bromopropan-2-yl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1-propan-2-yl-3-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is usually purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromopropan-2-yl)-3-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic substitution: 1-(1-Hydroxypropan-2-yl)-3-methoxybenzene or 1-(1-Aminopropan-2-yl)-3-methoxybenzene.

    Oxidation: 1-(1-Oxopropan-2-yl)-3-methoxybenzene or 3-methoxybenzoic acid.

    Reduction: 1-(1-Propyl)-3-methoxybenzene.

Scientific Research Applications

1-(1-Bromopropan-2-yl)-3-methoxybenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Bromopropan-2-yl)-3-methoxybenzene involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This reactivity is due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(1-bromopropan-2-yl)-3-methoxybenzene can be contextualized against related brominated aromatic compounds. Below is a detailed analysis, supported by data from the evidence:

Table 1: Comparative Analysis of Brominated Aromatic Compounds

Compound Name Substituent Type Molecular Formula Synthesis Method Yield Key Applications Reference
This compound Secondary alkyl bromide C10H13BrO Bromination of propan-2-yl precursor 81% Cross-coupling reactions, drug intermediates
1-(Bromomethyl)-3-methoxybenzene Primary alkyl bromide C8H7BrO Reduction and bromination of 3-methoxybenzaldehyde 25–55% Building block for nucleophilic substitutions
1-Bromo-4-(1,1-dimethylheptyl)-2-hydroxybenzene Aromatic bromide C15H21BrO Bromination of phenol derivative 60–70% Medicinal chemistry (antiviral studies)
1-(3-Bromoprop-1-en-1-yl)-4-methoxybenzene Vinylic bromide C10H9BrO Allylic bromination N/A Polymer chemistry, conjugated systems
1-((4-Chlorophenyl)ethynyl)-3-methoxybenzene Bromoalkyne C15H10ClBrO Sonogashira coupling 66% Catalysis, optoelectronic materials

Key Comparisons:

Reactivity :

  • Primary vs. Secondary Bromides : 1-(Bromomethyl)-3-methoxybenzene (primary bromide) undergoes nucleophilic substitution (SN2) faster than this compound (secondary bromide), which is sterically hindered and favors elimination (E2) or radical pathways .
  • Aromatic vs. Alkyl Bromides : Aromatic bromides (e.g., ) are less reactive in SN reactions but participate in electrophilic aromatic substitutions or Suzuki couplings .

Synthetic Utility :

  • The secondary bromide in this compound is advantageous for generating quaternary carbon centers, which are prevalent in natural products .
  • Bromoalkynes (e.g., ) enable click chemistry and alkyne-based functionalizations, expanding applications in bioconjugation .

Physicochemical Properties :

  • Longer alkyl chains (e.g., this compound) increase hydrophobicity compared to shorter-chain analogs like 1-(bromomethyl)-3-methoxybenzene, affecting solubility in organic solvents .
  • Vinylic bromides () exhibit planar geometry, enhancing conjugation and UV absorption properties .

Applications: Pharmaceuticals: Secondary bromides are intermediates in antiviral agents (e.g., ’s bromophenol derivatives) . Materials Science: Bromoalkynes () are used in conductive polymers due to their rigid, conjugated backbones .

Q & A

Q. What are the optimized synthetic routes for 1-(1-Bromopropan-2-yl)-3-methoxybenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of 3-methoxybenzyl alcohol using hydrobromic acid (HBr) in acetic acid, followed by a substitution reaction with 1,3-dibromopropane. Key parameters include:
  • Solvent choice : Polar solvents like acetic acid enhance reaction efficiency.
  • Catalyst : Iron(III) bromide or similar Lewis acids may accelerate bromination.
  • Temperature : Moderate heating (60–80°C) improves reaction kinetics without promoting side reactions.
    Industrial-scale synthesis employs continuous flow reactors to optimize yield and purity .

Q. Which purification techniques are most effective for isolating high-purity this compound?

  • Methodological Answer : Post-synthesis purification involves:
  • Distillation : Fractional distillation under reduced pressure isolates the compound from low-boiling-point byproducts.
  • Recrystallization : Using solvents like ethanol or hexane removes impurities based on differential solubility.
    Purity assessment via HPLC or GC-MS ensures compliance with research-grade standards .

Q. What nucleophilic substitution reactions are feasible with this compound, and what experimental conditions optimize these transformations?

  • Methodological Answer : The bromopropyl group undergoes nucleophilic substitution with:
  • Sodium azide (NaN₃) : In dimethylformamide (DMF) at 50–60°C, yielding 1-(3-azidopropyl)-3-methoxybenzene.
  • Potassium cyanide (KCN) : In dimethyl sulfoxide (DMSO), producing 1-(3-cyanopropyl)-3-methoxybenzene.
    Polar aprotic solvents and controlled heating minimize elimination side reactions .

Advanced Research Questions

Q. How do steric and electronic effects from the methoxy group influence the compound's reactivity in substitution reactions compared to its structural analogs?

  • Methodological Answer : The methoxy group at the 3-position donates electron density via resonance, activating the benzene ring toward electrophilic substitution. However, steric hindrance from the bromopropyl chain alters reaction pathways. For example:
  • 3-Methoxy vs. 4-Methoxy analogs : The 3-methoxy derivative exhibits slower substitution kinetics due to proximity to the bulky bromopropyl group, as observed in comparative kinetic studies .

Q. How can researchers resolve contradictions in reaction outcomes when varying nucleophiles and solvents with this compound?

  • Methodological Answer : Contradictions arise from competing elimination (e.g., dehydrohalogenation) and substitution pathways. Strategies include:
  • Solvent polarity screening : High-polarity solvents (e.g., DMSO) favor SN2 mechanisms, while low-polarity solvents may promote elimination.
  • Base selection : Weak bases (e.g., NaHCO₃) suppress elimination, whereas strong bases (e.g., KOtBu) drive β-hydride elimination.
    Systematic optimization using design of experiments (DoE) can identify robust conditions .

Q. What in vitro biological activities have been observed for structural analogs of this compound, and what mechanisms are proposed?

  • Methodological Answer : Analogous brominated and methoxy-substituted compounds exhibit promising bioactivity:
CompoundCell Line TestedIC50 (µM)Proposed Mechanism
1-(3-Bromopropyl)-3-methoxybenzeneA549 (lung cancer)TBDTubulin inhibition
Similar brominated compoundsMCF-7 (breast cancer)TBDApoptosis induction
Similar methoxy compoundsHeLa (cervical cancer)TBDCell cycle arrest

Mechanistic studies suggest interactions with cellular targets like microtubules or apoptosis regulators. Pharmacokinetic analyses indicate high gastrointestinal absorption and blood-brain barrier permeability, supporting CNS-targeted applications .

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